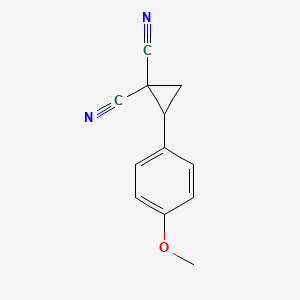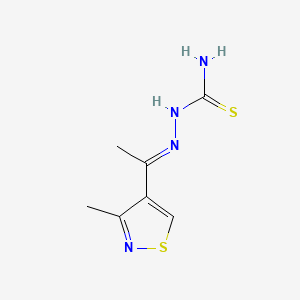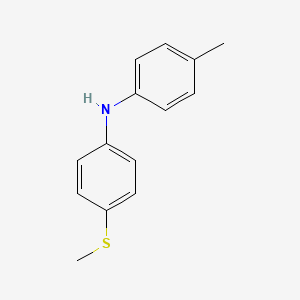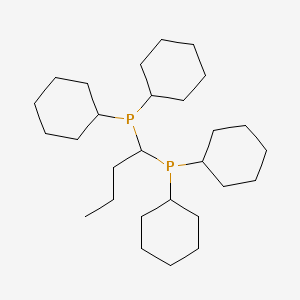
(Butane-1,1-diyl)bis(dicyclohexylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butane-1,1-diyl)bis(dicyclohexylphosphane) is an organophosphorus compound that features two dicyclohexylphosphane groups attached to a butane backbone. Organophosphorus compounds are widely studied due to their applications in catalysis, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,1-diyl)bis(dicyclohexylphosphane) typically involves the reaction of a butane derivative with dicyclohexylphosphane. One common method is the reaction of 1,1-dibromobutane with dicyclohexylphosphane in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for organophosphorus compounds often involve large-scale reactions using similar synthetic routes. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
(Butane-1,1-diyl)bis(dicyclohexylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphane groups can participate in substitution reactions with electrophiles.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
Chemistry
(Butane-1,1-diyl)bis(dicyclohexylphosphane) is used as a ligand in transition metal catalysis. It can enhance the reactivity and selectivity of metal catalysts in various organic transformations, such as cross-coupling reactions and hydrogenation.
Biology and Medicine
Organophosphorus compounds, including (Butane-1,1-diyl)bis(dicyclohexylphosphane), are studied for their potential biological activities. They may exhibit antimicrobial, antiviral, or anticancer properties, although specific applications of this compound require further research.
Industry
In industry, (Butane-1,1-diyl)bis(dicyclohexylphosphane) can be used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis makes it valuable for large-scale chemical production processes.
Mécanisme D'action
The mechanism of action of (Butane-1,1-diyl)bis(dicyclohexylphosphane) in catalysis involves its coordination to a metal center, forming a metal-ligand complex. This complex can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The specific molecular targets and pathways depend on the nature of the metal and the reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(dicyclohexylphosphane): Another organophosphorus compound with three dicyclohexylphosphane groups.
Bis(diphenylphosphane)butane: A similar compound with diphenylphosphane groups instead of dicyclohexylphosphane.
Tetraphenylphosphane: A related compound with four phenyl groups attached to phosphorus.
Uniqueness
(Butane-1,1-diyl)bis(dicyclohexylphosphane) is unique due to its specific structure, which provides distinct steric and electronic properties. These properties can influence its reactivity and selectivity in catalytic applications, making it a valuable ligand in certain chemical processes.
Propriétés
Numéro CAS |
94665-50-6 |
|---|---|
Formule moléculaire |
C28H52P2 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
dicyclohexyl(1-dicyclohexylphosphanylbutyl)phosphane |
InChI |
InChI=1S/C28H52P2/c1-2-15-28(29(24-16-7-3-8-17-24)25-18-9-4-10-19-25)30(26-20-11-5-12-21-26)27-22-13-6-14-23-27/h24-28H,2-23H2,1H3 |
Clé InChI |
HSQDMVLMQSLKTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(P(C1CCCCC1)C2CCCCC2)P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)

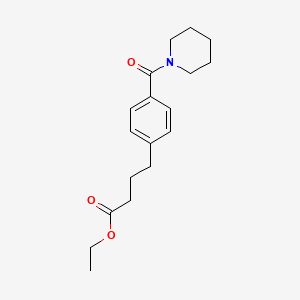
![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)

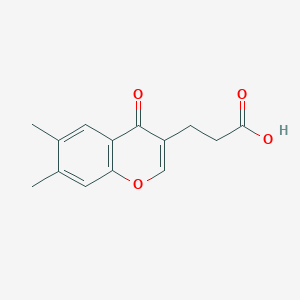

![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
